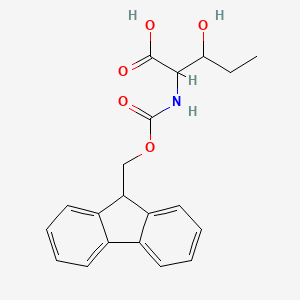

Fmoc-2-amino-3-hydroxypentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-2-amino-3-hydroxypentanoic acid” is a biochemical used for proteomics research . It is used as an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, is a well-studied area. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is frequently used as a protecting group for amines . The particular emphasis is given to the preparation of building blocks for use in solid-phase glycopeptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy .

Molecular Structure Analysis

The molecular formula of Fmoc-2-amino-3-hydroxypentanoic acid is C20H21NO5, and its molecular weight is 355.39 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-2-amino-3-hydroxypentanoic acid has unique properties that make it an excellent bio-organic scaffold for diverse applications. It has attracted great interest due to its ease of synthesis and applications as functional materials .

Applications De Recherche Scientifique

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, are notable for their self-assembly features. These properties are primarily due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics are critical in applications like cell cultivation, bio-templating, optical applications, drug delivery, and the development of materials with catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Chromogenic Protease Substrates

Fmoc-2-amino-3-hydroxypentanoic acid has been utilized in the synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates. This application is particularly relevant in detecting HIV-protease activity, contributing to advancements in biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Optical Property Modulation

The Fmoc group's optical properties can be modulated through pH-dependent self-assembly. This characteristic is exemplified in studies involving Fmoc-5-aminopentanoic acid (a model similar to Fmoc-2-amino-3-hydroxypentanoic acid), where variations in pH lead to different self-assembled structures with distinct optical properties (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).

Antibacterial Hydrogelators

Fmoc amino acid/peptide functionalized cationic amphiphiles, including those derived from Fmoc-2-amino-3-hydroxypentanoic acid, have been developed as antibacterial hydrogelators. These materials exhibit potent antibacterial activity due to their ability to penetrate cell membranes, highlighting their potential in medical applications (Debnath, Shome, Das, & Das, 2010).

Orientations Futures

Fmoc-protected single amino acids have shown potential for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are novel scaffolds for diverse applications, including antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKJOSVYDOHRGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2-amino-3-hydroxypentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)